N-(2-(difluoromethoxy)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide
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Overview
Description
N-(2-(difluoromethoxy)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a difluoromethoxy group attached to a phenyl ring, which is further connected to a benzamide moiety through a piperidinylsulfonyl linkage. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
Scientific Research Applications
N-(2-(difluoromethoxy)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials with unique properties, such as polymers and coatings.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(difluoromethoxy)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the difluoromethoxyphenyl intermediate:
Synthesis of the piperidinylsulfonyl intermediate: The piperidine ring is sulfonylated using sulfonyl chlorides under basic conditions to form the piperidinylsulfonyl intermediate.
Coupling reaction: The difluoromethoxyphenyl intermediate is coupled with the piperidinylsulfonyl intermediate using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-(difluoromethoxy)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, targeting the carbonyl group in the benzamide moiety.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy group or the piperidinylsulfonyl group, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced benzamide derivatives
Substitution: Substituted phenyl or piperidinyl derivatives
Mechanism of Action
The mechanism of action of N-(2-(difluoromethoxy)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(trifluoromethoxy)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide
- N-(2-(methoxy)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide
- N-(2-(difluoromethoxy)phenyl)-4-(morpholin-1-ylsulfonyl)benzamide
Uniqueness
N-(2-(difluoromethoxy)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide stands out due to the presence of the difluoromethoxy group, which imparts unique electronic and steric properties This makes it more reactive in certain chemical reactions and potentially more selective in its biological interactions compared to its analogs
Properties
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O4S/c20-19(21)27-17-7-3-2-6-16(17)22-18(24)14-8-10-15(11-9-14)28(25,26)23-12-4-1-5-13-23/h2-3,6-11,19H,1,4-5,12-13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQZBOASDLTFAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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